Cyclododeca-5,9-diene-1,2-diol
CAS No.:
Cat. No.: VC13538826
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O2 |
|---|---|
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | cyclododeca-5,9-diene-1,2-diol |
| Standard InChI | InChI=1S/C12H20O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-14H,1-2,7-10H2 |
| Standard InChI Key | BHYILZSOXKSYCF-UHFFFAOYSA-N |
| SMILES | C1CC=CCCC(C(CCC=C1)O)O |
| Canonical SMILES | C1CC=CCCC(C(CCC=C1)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Cyclododeca-5,9-diene-1,2-diol (C₁₂H₂₀O₂) possesses a molecular weight of approximately 196.28 g/mol. The compound’s bicyclic framework consists of a cyclododecadiene backbone with conjugated double bonds at positions 5 and 9, creating regions of electron density that influence its reactivity. The vicinal diol configuration at positions 1 and 2 introduces hydrogen-bonding capabilities and stereochemical complexity, as the hydroxyl groups may adopt either cis or trans orientations depending on the synthetic route .
Comparative Structural Analysis
The compound’s structure distinguishes it from related cyclododecane derivatives. For example:
The presence of both diene and diol functionalities in cyclododeca-5,9-diene-1,2-diol suggests intermediate reactivity between alkenes and alcohols, enabling diverse chemical transformations .
Synthetic Methodologies
Precursor-Based Routes
Industrial processes for related cyclododecane derivatives often begin with the trimerization of 1,3-butadiene to form cyclododeca-1,5,9-triene (CDDT) . While no direct synthesis of cyclododeca-5,9-diene-1,2-diol is documented, analogous pathways suggest feasible approaches:
Catalytic Considerations
The patent US20090240068A1 highlights the use of Ziegler-Natta catalysts (e.g., TiCl₄/AlCl₃) for trimerizing 1,3-butadiene to CDDT, achieving conversions exceeding 90% . For oxidation steps, molybdenum- or vanadium-based catalysts facilitate selective epoxidation, while copper-vanadium systems promote further oxidation to carboxylic acids . Adapting these catalysts for diol synthesis would require careful modulation of reaction conditions to prevent over-oxidation.
Reactivity and Functionalization
Hydroxyl Group Transformations
The vicinal diol moiety enables characteristic reactions:
-
Esterification: Reacting with acyl chlorides or anhydrides yields esters, useful in polymer production.
-
Oxidation: Controlled oxidation could convert one or both hydroxyl groups to ketones or carboxylic acids, though competing alkene oxidation must be managed .
Alkene Reactivity
The conjugated diene system participates in:
-
Diels-Alder Reactions: Serving as a diene partner with electron-deficient dienophiles to form six-membered rings.
-
Hydrogenation: Selective reduction of one double bond could produce monoenes for tailored applications.
Challenges and Future Directions
Current limitations in cyclododeca-5,9-diene-1,2-diol research include:
-
Synthetic Complexity: Achieving regioselective dihydroxylation without side reactions.
-
Characterization Gaps: Limited spectral data (e.g., NMR, IR) for definitive structural assignment.
Future work should prioritize:
-
Developing enantioselective syntheses to access pure stereoisomers.
-
Investigating copolymerization with diacids or diisocyanates for novel materials.
-
Assessing toxicity and biodegradability for environmental compatibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume